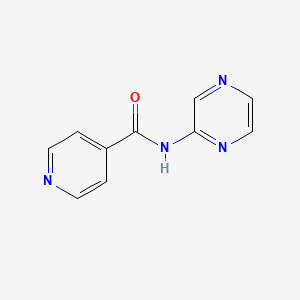![molecular formula C9H9N3O3 B6257953 4-{[(carbamoylamino)imino]methyl}benzoic acid CAS No. 387846-35-7](/img/no-structure.png)
4-{[(carbamoylamino)imino]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Carbamoylamino)imino]methyl}benzoic acid (CIMBA) is an organic compound with a molecular formula of C9H11NO4 that can be synthesized in a laboratory setting. It is a derivative of benzoic acid, with an additional carbamoyl group attached to the carboxyl group. CIMBA has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
科学的研究の応用
4-{[(carbamoylamino)imino]methyl}benzoic acid has been studied for its potential applications in scientific research. It has been used as a tool to study enzyme kinetics, as it can be used to inhibit the action of enzymes. 4-{[(carbamoylamino)imino]methyl}benzoic acid has also been used to study the mechanism of action of some drugs, as it can be used to block the action of certain receptors. Additionally, it has been used to study the regulation of gene expression, as it can be used to inhibit the action of certain transcription factors.
作用機序
4-{[(carbamoylamino)imino]methyl}benzoic acid has been studied for its mechanism of action. It has been found to act as an inhibitor of enzymes, receptors, and transcription factors. It can bind to the active sites of enzymes, preventing them from catalyzing reactions. It can also bind to receptors, blocking the action of certain ligands. Furthermore, it can bind to transcription factors, preventing them from binding to DNA and regulating gene expression.
Biochemical and Physiological Effects
4-{[(carbamoylamino)imino]methyl}benzoic acid has been studied for its biochemical and physiological effects. It has been found to have antioxidant properties, which can be beneficial for cellular health. Additionally, it has been found to have anti-inflammatory effects, which can be beneficial for reducing inflammation in the body. Furthermore, it has been found to have antimicrobial effects, which can be useful for treating certain bacterial infections.
実験室実験の利点と制限
4-{[(carbamoylamino)imino]methyl}benzoic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is non-toxic and can be used in a wide range of experiments. However, it is not very stable and can degrade over time, which can limit its use in certain experiments. Furthermore, it can be difficult to accurately measure its concentration in solution, which can also limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-{[(carbamoylamino)imino]methyl}benzoic acid. One potential direction is to study its effects on cellular metabolism, as it has been shown to have antioxidant and anti-inflammatory effects. Additionally, it could be studied for its potential therapeutic applications, as it has been shown to have antimicrobial effects. Furthermore, it could be studied for its potential applications in drug design, as it can be used to inhibit the action of certain enzymes, receptors, and transcription factors. Finally, it could be studied for its potential applications in biotechnology, as it can be used to regulate gene expression.
合成法
4-{[(carbamoylamino)imino]methyl}benzoic acid can be synthesized from benzoic acid and carbamoyl chloride in a two-step process. In the first step, benzoic acid is reacted with carbamoyl chloride in the presence of an aqueous base (e.g. sodium hydroxide) to form the intermediate, 4-carbamoylbenzoic acid. In the second step, the intermediate is reacted with an amine (e.g. dimethylamine) in the presence of a strong acid (e.g. sulfuric acid) to form 4-{[(carbamoylamino)imino]methyl}benzoic acid. This method of synthesis has been used to synthesize 4-{[(carbamoylamino)imino]methyl}benzoic acid in laboratory settings.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-{[(carbamoylamino)imino]methyl}benzoic acid involves the reaction of 4-aminobenzoic acid with carbamoyl chloride followed by reaction with hydroxylamine hydrochloride.", "Starting Materials": [ "4-aminobenzoic acid", "carbamoyl chloride", "hydroxylamine hydrochloride", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 4-aminobenzoic acid in diethyl ether and add carbamoyl chloride dropwise with stirring.", "Add sodium hydroxide to the reaction mixture to adjust the pH to 8-9.", "Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Dissolve the product in water and add hydroxylamine hydrochloride.", "Adjust the pH to 6-7 with sodium hydroxide and extract the product with diethyl ether.", "Dry the product over anhydrous sodium sulfate and recrystallize from ethanol to obtain 4-{[(carbamoylamino)imino]methyl}benzoic acid." ] } | |
CAS番号 |
387846-35-7 |
製品名 |
4-{[(carbamoylamino)imino]methyl}benzoic acid |
分子式 |
C9H9N3O3 |
分子量 |
207.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



